molecular formula C12H28N2OSi2 B15164590 N-{2-[Bis(trimethylsilyl)amino]ethyl}-2-methylprop-2-enamide CAS No. 143559-08-4

N-{2-[Bis(trimethylsilyl)amino]ethyl}-2-methylprop-2-enamide

Katalognummer: B15164590
CAS-Nummer: 143559-08-4
Molekulargewicht: 272.53 g/mol
InChI-Schlüssel: MPTQQKOKMPLMCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[Bis(trimethylsilyl)amino]ethyl}-2-methylprop-2-enamide is a chemical compound known for its unique structure and properties. It is characterized by the presence of bis(trimethylsilyl)amino and methylprop-2-enamide groups, which contribute to its reactivity and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[Bis(trimethylsilyl)amino]ethyl}-2-methylprop-2-enamide typically involves the reaction of bis(trimethylsilyl)amine with an appropriate alkylating agent. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the presence of a base like sodium hydride to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-{2-[Bis(trimethylsilyl)amino]ethyl}-2-methylprop-2-enamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various alkylating agents for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other derivatives.

Wissenschaftliche Forschungsanwendungen

N-{2-[Bis(trimethylsilyl)amino]ethyl}-2-methylprop-2-enamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-{2-[Bis(trimethylsilyl)amino]ethyl}-2-methylprop-2-enamide involves its interaction with molecular targets through its functional groups. The bis(trimethylsilyl)amino group can form stable complexes with metals and other molecules, influencing various chemical pathways. The methylprop-2-enamide group contributes to its reactivity and ability to participate in multiple types of reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N-Bis(trimethylsilyl)allylamine
  • N,N-Bis(trimethylsilyl)prop-2-en-1-amine
  • 2-Allyl-1,1,1,3,3,3-hexamethyl-disilazane

Uniqueness

N-{2-[Bis(trimethylsilyl)amino]ethyl}-2-methylprop-2-enamide is unique due to its specific combination of functional groups, which provide a balance of stability and reactivity. This makes it particularly useful in applications requiring precise control over chemical reactions and product formation .

Eigenschaften

CAS-Nummer

143559-08-4

Molekularformel

C12H28N2OSi2

Molekulargewicht

272.53 g/mol

IUPAC-Name

N-[2-[bis(trimethylsilyl)amino]ethyl]-2-methylprop-2-enamide

InChI

InChI=1S/C12H28N2OSi2/c1-11(2)12(15)13-9-10-14(16(3,4)5)17(6,7)8/h1,9-10H2,2-8H3,(H,13,15)

InChI-Schlüssel

MPTQQKOKMPLMCD-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)C(=O)NCCN([Si](C)(C)C)[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.